6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
The compound 6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one belongs to the [1,2,3]triazolo[4,5-d]pyrimidin-7-one class, characterized by a fused triazole-pyrimidine core. The compound features a phenyl group at position 3 and a 2-oxoethyl-tetrahydroquinoline substituent at position 6, which distinguishes it from simpler derivatives.
Synthesis typically involves cyclization reactions under reflux conditions (e.g., formic acid) followed by crystallization . Its antiviral activity is hypothesized to arise from selective inhibition of nsP1-mediated GTP binding, a mechanism shared with structurally related compounds .
Properties
IUPAC Name |
6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O2/c28-18(26-12-6-8-15-7-4-5-11-17(15)26)13-25-14-22-20-19(21(25)29)23-24-27(20)16-9-2-1-3-10-16/h1-5,7,9-11,14H,6,8,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPCWIKUXWPFGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C=NC4=C(C3=O)N=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step reactions. One common approach is the condensation of a quinoline derivative with a triazolopyrimidine precursor under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one: has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and cellular pathways.
Medicine: The compound has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and structural profiles of the target compound are contextualized below against key analogs:
Structural Analogues with Antiviral Activity
Key Observations:
- Substituent Position Matters: The target compound’s R6 substituent (tetrahydroquinoline-linked oxoethyl) confers distinct steric and electronic properties compared to MADTP’s simpler R6 groups. This likely enhances nsP1 binding affinity and delays resistance development .
- Glycosylation Trade-offs : Glycoside derivatives (e.g., 8a, 11) exhibit improved solubility due to polar sugar moieties but face reduced cellular uptake, limiting in vivo efficacy .
- Resistance Profiles: MADTP analogs with aryl R3 groups induce nsP1 mutations (P34S, T246A), whereas the tetrahydroquinoline group in the target compound may evade these resistance mechanisms .
Heterocyclic Core Modifications
- Thiazolo[3,2-b]-1,2,4-triazinone Derivatives (): Replacing the triazolo-pyrimidine core with a thiazolo-triazinone nucleus reduces antiviral activity (overlay similarity ~60%) but improves metabolic stability due to sulfur’s electron-withdrawing effects .
- Triazolo[1,5-a]pyrimidin-7(4H)-ones (e.g., Compound 33): These derivatives, with a shifted triazole ring, show non-specific pharmacological activity (e.g., CNS effects) attributed to higher lipophilicity from alkyl R6 substituents .
Substituent-Driven Pharmacokinetics
- Tetrahydroquinoline vs. Oxadiazole (): The oxadiazole-containing analog (CAS 1040639-91-5) exhibits higher H-bond acceptor count (10 vs.
- Halogenated Benzyl Groups : 4-Bromobenzyl substituents (e.g., 8a) enhance halogen bonding with nsP1’s hydrophobic pockets but increase molecular weight, affecting bioavailability .
Biological Activity
The compound 6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of triazolopyrimidines and features a quinoline moiety along with a triazolopyrimidine core . Its chemical formula is with a molecular weight of approximately 321.38 g/mol. The unique combination of functional groups within this structure contributes to its diverse biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it possesses potent effects against various bacterial strains and fungi. For instance, it has been evaluated for its efficacy against Staphylococcus aureus and Candida albicans, demonstrating inhibitory concentrations that suggest potential as an antimicrobial agent.
Antiparasitic Activity
One of the most notable biological activities of this compound is its antiparasitic effect. It has been tested against Trypanosoma brucei, the causative agent of African sleeping sickness. In murine models, the compound achieved high cure rates (5/5) in both early and late-stage infections, positioning it as a promising lead for further development in treating trypanosomiasis .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines through the modulation of specific signaling pathways. The presence of the tetrahydroquinoline structure is believed to enhance its interaction with cellular targets involved in cancer proliferation and survival .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Enzymatic Activity : It has been suggested that the compound may inhibit key enzymes involved in metabolic processes within parasites and cancer cells.
- Interaction with Receptors : The triazolo[4,5-d]pyrimidine core may facilitate binding to specific receptors or proteins that are critical for cell signaling and survival.
Case Study 1: Antiparasitic Efficacy
In one study focusing on the antiparasitic efficacy of similar compounds, derivatives were synthesized and evaluated against T. brucei. The most promising analogs demonstrated low EC50 values (below 3.6 μM), indicating strong activity against the parasite while remaining non-toxic to mammalian cells .
| Compound | EC50 (μM) | Toxicity (Mammalian Cells) |
|---|---|---|
| Compound A | 0.191 | Non-toxic |
| Compound B | 0.0848 | Non-toxic |
| Compound C | 0.0194 | Non-toxic |
Case Study 2: Anticancer Activity
Another research effort explored the anticancer potential of this compound in various human cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, with mechanisms involving apoptosis being confirmed through flow cytometry assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
